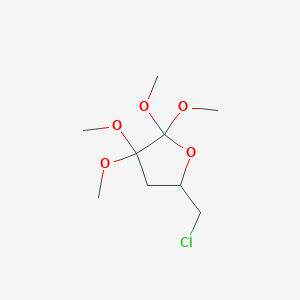
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloromethyl group and four methoxy groups attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane typically involves the chloromethylation of 2,2,3,3-tetramethoxyoxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processing techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of high fructose corn syrup as a feedstock for the production of chloromethyl derivatives has also been explored, providing a renewable and cost-effective source for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxolanes, carboxylic acids, aldehydes, and methyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing bioactive molecules.
Industrial Applications: It is used in the production of polymers and other materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively interact with specific biological targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in the presence of a benzaldehyde moiety instead of an oxolane ring.
5-Chloromethylisoxazoles: These compounds contain an isoxazole ring and exhibit different reactivity patterns compared to oxolanes.
Uniqueness
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is unique due to the presence of multiple methoxy groups, which influence its chemical reactivity and physical properties. The combination of the oxolane ring and the chloromethyl group provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
73372-08-4 |
|---|---|
Fórmula molecular |
C9H17ClO5 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2,2,3,3-tetramethoxyoxolane |
InChI |
InChI=1S/C9H17ClO5/c1-11-8(12-2)5-7(6-10)15-9(8,13-3)14-4/h7H,5-6H2,1-4H3 |
Clave InChI |
OUDARGAWRWCFRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(OC1(OC)OC)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















